Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H25N3O2 and a molecular weight of 315.41 g/mol . It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyano and p-tolylamino groups under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to optimize efficiency and consistency. The use of high-purity reagents and advanced purification techniques is crucial to meet the stringent quality standards required for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The p-tolylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl4-cyano-4-(P-tolylamino)piperidine-1-carboxylate: Similar compounds include other piperidine derivatives with cyano and p-tolylamino groups.
Piperidine derivatives: These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(4-methylanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-5-7-15(8-6-14)20-18(13-19)9-11-21(12-10-18)16(22)23-17(2,3)4/h5-8,20H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACKVQVXUDKSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCN(CC2)C(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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